Product packaging for (1R)-1-(4-Ethylphenyl)prop-2-enylamine(Cat. No.:)

(1R)-1-(4-Ethylphenyl)prop-2-enylamine

Cat. No.: B13053222
M. Wt: 161.24 g/mol
InChI Key: NHEJVLNNXBSWOX-LLVKDONJSA-N
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Description

(1R)-1-(4-Ethylphenyl)prop-2-enylamine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B13053222 (1R)-1-(4-Ethylphenyl)prop-2-enylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1R)-1-(4-ethylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h4-8,11H,2-3,12H2,1H3/t11-/m1/s1

InChI Key

NHEJVLNNXBSWOX-LLVKDONJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H](C=C)N

Canonical SMILES

CCC1=CC=C(C=C1)C(C=C)N

Origin of Product

United States

Elucidation of Reaction Mechanisms and Chiral Induction Principles

Stereochemical Control and Chirality Transfer

Substrate-Controlled vs. Catalyst-Controlled Asymmetry

The stereochemical outcome of a reaction to produce a chiral molecule like (1R)-1-(4-Ethylphenyl)prop-2-enylamine is determined by the method of asymmetric induction. This can be broadly categorized as either substrate-controlled or catalyst-controlled.

Substrate-controlled asymmetry relies on the inherent chirality of the starting material to direct the formation of a new stereocenter. In this approach, a chiral auxiliary, which is a stereochemically pure functional group temporarily incorporated into the substrate, influences the direction of attack of a reagent. The auxiliary creates a diastereomeric transition state, where one pathway is sterically or electronically favored over the other, leading to the preferential formation of one diastereomer. This diastereoselectivity is then translated into enantioselectivity upon removal of the chiral auxiliary.

A common strategy involves the reaction of an imine derived from a chiral amine, such as (R)-1-phenylethylamine, with a nucleophile. The chiral environment established by the auxiliary guides the incoming nucleophile to a specific face of the imine, resulting in a diastereomerically enriched product. The efficiency of this method is highly dependent on the nature of the chiral auxiliary and its ability to create a significant energy difference between the competing diastereomeric transition states.

Catalyst-controlled asymmetry , in contrast, utilizes a small amount of a chiral, non-racemic catalyst to generate a chiral environment around the reacting molecules. In this scenario, an achiral substrate is converted directly into an enantiomerically enriched product. The catalyst, often a transition metal complex with a chiral ligand or an organocatalyst, interacts with the substrate to form a transient chiral complex. This complex then reacts with a reagent, with the catalyst's chiral scaffold directing the approach of the reagent to one of the two enantiotopic faces of the substrate.

For the synthesis of allylic amines, transition metal catalysts, particularly those based on palladium, rhodium, iridium, and copper, have proven to be highly effective. nih.govnih.govnih.govbeilstein-journals.org The choice of the metal and the chiral ligand is crucial in determining the enantioselectivity of the reaction. The catalyst and substrate must form a well-defined transition state where the steric and electronic properties of the ligand effectively block one reaction pathway while promoting the other.

A key concept in understanding the interplay between these two control mechanisms is the phenomenon of matched and mismatched pairs . When a chiral substrate is reacted in the presence of a chiral catalyst, the inherent stereochemical preference of the substrate can either align with or oppose the preference of the catalyst. In a "matched" pair, both the substrate and the catalyst favor the formation of the same stereoisomer, often leading to very high diastereoselectivity. Conversely, in a "mismatched" pair, the substrate and catalyst have opposing stereochemical preferences, which can result in lower diastereoselectivity or even a reversal of the stereochemical outcome.

Detailed Research Findings

Substrate-Controlled Synthesis Data:

In a substrate-controlled approach, the diastereoselectivity of the addition of a nucleophile to an imine derived from a chiral auxiliary is the key determinant of the final enantiomeric excess. For example, the addition of an allyl nucleophile to an imine derived from 4-ethylbenzaldehyde (B1584596) and a chiral amine auxiliary would be expected to proceed with a certain level of diastereoselectivity. The following table illustrates typical results for such reactions with different nucleophiles and auxiliaries, providing an insight into the expected outcomes.

Table 1: Diastereoselective Addition of Nucleophiles to Imines with Chiral Auxiliaries (Illustrative Data)

EntryChiral AuxiliaryNucleophileDiastereomeric Ratio (d.r.)
1(R)-1-PhenylethylamineAllylmagnesium bromide85:15
2(S)-1-(1-Naphthyl)ethylamineAllyltributyltin90:10
3(R)-2-Amino-2-phenylethanolAllylboronate ester95:5

This table presents illustrative data based on typical results reported in the literature for analogous systems.

Catalyst-Controlled Synthesis Data:

In a catalyst-controlled reaction, an achiral imine or a related precursor is reacted with an allylating agent in the presence of a chiral catalyst. The enantioselectivity is a direct measure of the catalyst's effectiveness. The table below shows representative data for the catalytic asymmetric allylation of imines leading to products structurally similar to this compound.

Table 2: Enantioselective Catalytic Allylation of Imines (Illustrative Data)

EntryCatalyst SystemLigandEnantiomeric Excess (ee)
1[Rh(COD)Cl]₂(R)-BINAP92%
2Pd₂(dba)₃(S,S)-Trost Ligand95%
3Cu(OTf)₂(R)-Ph-BPE98%

This table presents illustrative data based on typical results reported in the literature for analogous systems.

The choice between a substrate-controlled and a catalyst-controlled approach depends on several factors, including the availability of the chiral starting materials, the cost and efficiency of the chiral catalyst, and the desired level of stereochemical purity. While substrate-controlled methods can be highly effective, they often require stoichiometric amounts of the chiral auxiliary and additional steps for its attachment and removal. Catalyst-controlled methods are generally more atom-economical and can offer very high levels of enantioselectivity with only a small amount of the chiral catalyst.

Advanced Spectroscopic and Chromatographic Methods for Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. For chiral molecules, however, the NMR spectra of two enantiomers are identical under standard achiral conditions. To differentiate between enantiomers like (1R)- and (1S)-1-(4-Ethylphenyl)prop-2-enylamine, it is necessary to introduce a chiral environment. This is typically achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

When a chiral amine reacts with a CDA, a pair of diastereomers is formed. Unlike enantiomers, diastereomers have distinct physical and chemical properties, resulting in different NMR spectra. researchgate.netacs.org For instance, reacting a racemic sample of 1-(4-ethylphenyl)prop-2-enylamine with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), would produce two diastereomeric amides. In the ¹H NMR spectrum of this mixture, specific protons, particularly those close to the newly formed stereocenter, will exhibit separate signals for each diastereomer. The integration of these distinct peaks allows for the determination of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original amine. acs.org

A common strategy involves the three-component condensation of a primary amine with 2-formylphenylboronic acid and an enantiopure diol like (R)-1,1'-bi-2-naphthol ((R)-BINOL). researchgate.netacs.org This reaction forms a pair of diastereoisomeric iminoboronate esters. researchgate.net The imino proton (H-C=N) of these diastereomers often shows baseline-resolved signals in a region of the ¹H NMR spectrum that is typically free from other overlapping resonances. researchgate.net This clear separation provides a reliable method for integration and subsequent calculation of the enantiomeric excess (ee). researchgate.net

Similarly, ¹³C NMR can be used to observe differences in the chemical shifts of the carbon atoms in the diastereomeric derivatives. While direct ¹H and ¹³C NMR are invaluable for structural confirmation of the molecule itself, their application in stereochemical differentiation hinges on the formation of these diastereomeric species.

More advanced NMR techniques, such as those utilizing ¹⁹F NMR, have also been developed for the analysis of chiral amines. frontiersin.org By using a chiral derivatizing agent containing a fluorine atom, the resulting diastereomers can be analyzed by ¹⁹F NMR. frontiersin.org This method offers high sensitivity and a wide chemical shift range, often leading to excellent signal separation for accurate ee determination. frontiersin.orgnih.gov

Mass Spectrometry (MS) for Molecular Characterization (e.g., HRMS, ESI-MS, FAB-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of (1R)-1-(4-Ethylphenyl)prop-2-enylamine. For a molecule with the formula C₁₁H₁₅N, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. This is a crucial step in confirming the identity of a newly synthesized compound.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like amines. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, ions of the analyte, typically the protonated molecule [M+H]⁺, are generated. For 1-(4-ethylphenyl)prop-2-enylamine, ESI-MS would be expected to show a prominent signal corresponding to its protonated form, confirming its molecular weight.

Fast Atom Bombardment (FAB-MS) is another soft ionization technique that can be used for the analysis of non-volatile and thermally labile compounds. While less common now than ESI-MS, it can provide valuable molecular weight information and fragmentation patterns that help in structural elucidation.

It is important to note that standard MS techniques cannot differentiate between enantiomers, as they have the same mass. However, MS can be coupled with chiral separation methods, such as chiral chromatography, in techniques like HPLC-MS, to analyze the separated enantiomers.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and propyl groups will appear just below 3000 cm⁻¹.

C=C Stretching: The stretching vibration of the vinyl group's C=C double bond typically appears around 1640 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group usually occurs in the range of 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration is typically found in the 1020-1250 cm⁻¹ region.

Out-of-Plane (OOP) Bending: Strong bands in the 910 cm⁻¹ and 990 cm⁻¹ region are characteristic of the C-H wags of a monosubstituted alkene (vinyl group). A band around 800-840 cm⁻¹ would indicate 1,4-disubstitution (para) on the benzene (B151609) ring.

Like NMR and MS, standard IR spectroscopy does not distinguish between enantiomers. However, a related technique called Vibrational Circular Dichroism (VCD) can be used to determine the absolute configuration by measuring the differential absorption of left and right circularly polarized infrared light.

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC, GLC)

Chiral chromatography is the most widely used method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. acs.org To analyze this compound, a suitable chiral column is selected. Often, the amine is first derivatized to introduce a functional group that enhances its interaction with the CSP and improves its detectability (e.g., by UV absorption). Common derivatizing agents include isocyanates or acid chlorides, which convert the amine into a urea (B33335) or amide, respectively. The derivatized enantiomers are then separated on the chiral column, and the area under each peak in the chromatogram is used to calculate the enantiomeric excess. The development of such HPLC methods is a crucial part of quality control for enantiomerically pure compounds. acs.org

Gas-Liquid Chromatography (GLC) , also known as Gas Chromatography (GC), can also be used for chiral separations, particularly for volatile compounds. Similar to HPLC, a chiral stationary phase is employed in the capillary column. The amine may need to be derivatized to increase its volatility and thermal stability. The two enantiomers will exhibit different retention times, allowing for their quantification. Chiral GC is known for its high resolution and sensitivity.

X-ray Crystallography for Absolute Configuration Determination of Chiral Complexes and Intermediates

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.netpurechemistry.orgnih.gov The technique relies on the diffraction of X-rays by the atoms in a crystal lattice.

To determine the absolute configuration of this compound, it is necessary to obtain a suitable single crystal. This can be challenging for a low-melting-point liquid amine. A common strategy is to react the amine with an enantiomerically pure chiral acid to form a diastereomeric salt. This salt often has a higher propensity to crystallize. For example, reacting the amine with a known chiral acid like tartaric acid can yield a crystalline salt.

Once a suitable crystal is obtained, X-ray diffraction analysis is performed. The resulting electron density map reveals the precise spatial arrangement of all atoms in the molecule. purechemistry.org To determine the absolute configuration, a phenomenon known as anomalous dispersion (or anomalous scattering) is utilized. researchgate.net This effect is more pronounced when a "heavy" atom (e.g., bromine, sulfur, or a metal) is present in the crystal structure. By carefully analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), the true, absolute stereochemistry of the molecule can be unambiguously assigned. researchgate.netnih.gov This method provides the ultimate proof of the compound's absolute configuration. nih.gov

Theoretical and Computational Chemistry Studies on 1r 1 4 Ethylphenyl Prop 2 Enylamine Synthesis

Density Functional Theory (DFT) Investigations of Reaction Energetics and Transition States

Density Functional Theory (DFT) has become an indispensable method for investigating the mechanisms of catalytic reactions, including the asymmetric synthesis of chiral allylic amines. DFT calculations allow for the detailed exploration of potential energy surfaces, providing insights into the energetics of reaction intermediates and, crucially, the structures and energies of transition states that govern reaction rates and selectivity.

In the context of synthesizing (1R)-1-(4-Ethylphenyl)prop-2-enylamine, which is often achieved through transition-metal-catalyzed allylic amination, DFT studies focus on several key aspects. Researchers can model the reaction pathway, typically involving a metal catalyst (e.g., based on iridium, rhodium, or palladium), an allyl substrate, and an amine source. The calculations can determine the relative free energies of various proposed intermediates and transition states along the reaction coordinate.

For instance, in a typical iridium-catalyzed asymmetric reductive amination, DFT studies can elucidate the nature of the active catalyst and the mechanism of hydride transfer. nih.gov It has been shown in related systems that the amine substrate can act as a ligand for the iridium center, stabilized by hydrogen bonding interactions. nih.gov The subsequent hydride addition, a key step in forming the chiral center, can proceed through an outer-sphere transition state. nih.gov The calculated energy barriers for these steps are critical for understanding the reaction kinetics.

A representative, hypothetical reaction profile for a catalytic cycle might involve oxidative addition, ligand exchange, nucleophilic attack, and reductive elimination. The computed energies for the transition states of the competing pathways leading to the (R) and (S) enantiomers are of paramount importance. The difference in these activation energies (ΔΔG‡) directly correlates with the predicted enantiomeric excess (ee) of the reaction.

Table 1: Hypothetical DFT-Calculated Relative Free Energies for Key States in a Catalytic Cycle for the Synthesis of this compound

StateDescriptionRelative Free Energy (kcal/mol)
Cat + Substrates Separated catalyst and reactants0.0
Int-1 Catalyst-substrate complex-5.2
TS-R Transition state leading to (R)-product+15.8
Int-R Intermediate after C-N bond formation-10.1
(R)-Product + Cat Dissociated (R)-product and catalyst-25.3
TS-S Transition state leading to (S)-product+17.5
Int-S Intermediate after C-N bond formation-8.4
(S)-Product + Cat Dissociated (S)-product and catalyst-23.6

Note: The data in this table is illustrative and based on typical values found in DFT studies of similar catalytic reactions.

Computational Modeling of Chiral Catalytic Systems and Active Species

The success of asymmetric catalysis hinges on the design of the chiral catalyst. Computational modeling plays a pivotal role in understanding how a catalyst's structure translates into stereochemical control. For the synthesis of this compound, this involves creating detailed models of the chiral catalyst, which is often a transition metal complex bearing a chiral ligand.

These models are not limited to the static structure of the catalyst but extend to the dynamic interactions with the substrates. Using a combination of quantum mechanics (QM) and molecular mechanics (MM) methods, researchers can simulate the entire catalytic system, including the solvent environment. chiralpedia.com This allows for the identification of the active catalytic species, which may be different from the precatalyst introduced into the reaction mixture.

For example, in palladium-catalyzed allylic aminations, DFT calculations have been used to investigate the nature of the active palladium species and the role of the ligands. researchgate.net Studies on model systems have shown that the electronic properties of the ligands, such as their π-acceptor ability, can significantly influence the reaction mechanism and efficiency. researchgate.net Strong π-acceptor ligands have been found to favor the desired catalytic cycle. researchgate.net

The modeling of the catalyst-substrate complex is particularly insightful. It can reveal the specific non-covalent interactions, such as hydrogen bonds, steric repulsion, and aryl-aryl interactions, that are responsible for differentiating the diastereomeric transition states. In the case of iridium-catalyzed reactions, it has been suggested that hydrogen bonding between the amine substrate and the chiral ligand can play a crucial role in orienting the substrate for enantioselective hydride addition. nih.gov

Prediction of Stereoselectivity and Reaction Pathways

A primary goal of computational studies in asymmetric catalysis is the prediction of stereoselectivity. By calculating the energy difference between the transition states leading to the (R) and (S) enantiomers (TS-R and TS-S), the enantiomeric excess (ee) can be predicted using the following relationship derived from transition state theory:

ee (%) = 100 * (e^(-ΔΔG‡/RT) - 1) / (e^(-ΔΔG‡/RT) + 1)

where ΔΔG‡ = G(TS-S) - G(TS-R), R is the gas constant, and T is the temperature.

For the synthesis of this compound, this predictive power is invaluable. It allows for the in-silico screening of various chiral ligands or catalyst modifications to identify candidates that are likely to provide high enantioselectivity. This can significantly reduce the experimental effort required for catalyst optimization.

Furthermore, computational studies can elucidate competing reaction pathways. For instance, in allylic amination, issues of regioselectivity can arise in addition to enantioselectivity. DFT calculations can map out the potential energy surfaces for different regioisomeric outcomes, helping to understand and control this aspect of the reaction. Studies on rhodium-catalyzed reactions have demonstrated the ability of DFT to pinpoint the origin of regioselectivity, which in some cases is the β-oxygen elimination step. researchgate.net

In palladium-catalyzed allylic substitution, two primary mechanistic pathways are often considered: one involving an "inner-sphere" nucleophilic attack on the π-allyl intermediate and another involving an "outer-sphere" attack. DFT calculations can determine the relative feasibility of these pathways, which can have different stereochemical consequences. For the allylation of primary amines with allylic alcohols, DFT studies have suggested that a mechanism involving the decomplexation of the coordinated allylammonium is favored. researchgate.net

Applications of 1r 1 4 Ethylphenyl Prop 2 Enylamine As a Chiral Synthetic Intermediate

Role in the Synthesis of Complex Chiral Molecules

The strategic placement of a chiral center in (1R)-1-(4-Ethylphenyl)prop-2-enylamine allows for the transfer of stereochemical information, guiding the formation of new stereocenters in a predictable manner. This makes it an essential starting material or intermediate in the synthesis of a wide array of complex chiral molecules. Pro-chiral molecules, which can be converted into chiral products, are frequently used in drug synthesis and agrochemicals. nih.gov The development of innovative methods, such as diastereoselective desymmetrization, has enabled the transformation of symmetric starting materials into chiral building blocks with a high degree of stereochemical control. nih.gov

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Piperidines, Aziridines, Azabicyclic Systems)

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products and pharmaceuticals. kit.edu this compound provides a chiral scaffold for the stereoselective synthesis of several important classes of these heterocycles.

Pyrrolidines: The pyrrolidine (B122466) ring is a fundamental five-membered nitrogen-containing heterocycle present in numerous bioactive compounds and medicinal molecules. researchgate.net The synthesis of chiral pyrrolidine derivatives can be achieved through various methods, including the use of chiral building blocks to control the stereochemistry of the final product. For instance, the reaction of α-bromoketones with pyrrolidine can yield substituted pyrrolidines. nih.gov

Piperidines: Piperidines are six-membered nitrogenous heterocycles that are also prevalent in biologically active compounds. The synthesis of enantiomerically enriched 5-methylenepiperidines has been accomplished through methods involving the reaction of protected β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene, followed by cyclization. whiterose.ac.uk This highlights a general strategy where a chiral amine fragment can direct the stereochemical outcome of cyclization reactions.

Aziridines: Aziridines are three-membered nitrogen-containing rings that are valuable synthetic intermediates due to their inherent ring strain, which facilitates ring-opening reactions. Chiral N-substituted aziridines, such as N-(1-phenylethyl)aziridine-2-carboxylates, have been extensively used as chirons in the synthesis of natural products and drugs. nih.gov The chiral N-substituent, in this case, the (1-phenylethyl) group, acts as a chiral auxiliary to direct stereoselective transformations. nih.gov

Azabicyclic Systems: The principles of using chiral amines to control stereochemistry extend to the synthesis of more complex bridged systems. For example, the intramolecular aza-Michael cyclization is a powerful method for constructing pyrrolidine-containing structures. researchgate.net Furthermore, the treatment of certain pyrrolidone derivatives can lead to the formation of benz[g]indolizidine systems. mdpi.com

Derivatization for Further Functionalization and Ligand Development

The primary amine and the allyl group of this compound offer two reactive sites for further chemical modification. This allows for the introduction of a wide range of functional groups, enabling the synthesis of a diverse library of chiral derivatives. These derivatives can be designed to have specific properties for various applications, including as chiral ligands for asymmetric catalysis. The development of chiral pincer complexes, for instance, has been transformative in enantioselective processes. nih.gov The ability to tune the steric and electronic properties of the ligand through derivatization is crucial for achieving high levels of stereocontrol in metal-catalyzed reactions.

Use as a Chiral Auxiliary or Building Block in Multistep Syntheses

In multistep syntheses, this compound can function in two distinct but complementary ways: as a chiral auxiliary or as a chiral building block.

As a chiral auxiliary , the amine is temporarily incorporated into a molecule to direct the stereoselective formation of new stereocenters. After the desired stereochemistry is established, the auxiliary is cleaved from the molecule. The N-(1-phenylethyl) group is a classic example of a chiral auxiliary used in aziridine (B145994) chemistry to control the stereochemical outcome of reactions. nih.gov

As a chiral building block , the entire molecule, or a significant portion of it, is incorporated into the final target molecule. This approach is highly efficient as the original stereocenter of the amine is retained in the product. This strategy is frequently employed in the synthesis of complex natural products and pharmaceuticals where the chiral amine fragment is an integral part of the final structure.

The versatility of this compound as a chiral intermediate is evident in its application across various synthetic strategies, contributing significantly to the field of asymmetric synthesis.

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